
Gly-arg-gly-asp
Overview
Description
Gly-Arg-Gly-Asp (GRGD) is a tetrapeptide with the sequence Glycine-Arginine-Glycine-Aspartic Acid. It is a critical motif within the broader RGD (arginine-glycine-aspartic acid) domain found in extracellular matrix proteins such as fibronectin, vitronectin, thrombospondin, and fibrinogen . The RGD sequence mediates cell adhesion by binding to integrin receptors, heterodimeric transmembrane proteins that link the extracellular matrix to the cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-arg-gly-asp typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (aspartic acid) to the resin, followed by the stepwise addition of glycine, arginine, and glycine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The peptide chain is elongated through cycles of deprotection and coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to minimize waste and reduce production costs. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-arg-gly-asp can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline, affecting the peptide’s biological activity.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with altered properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt
Major Products Formed
Oxidation: Citrulline-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences
Scientific Research Applications
Tissue Engineering
Cell Adhesion and Proliferation
The GRGD sequence is known for its ability to enhance cell adhesion and proliferation on biomaterials. For instance, studies have shown that immobilizing GRGD peptides on silk fibroin films significantly increases fibroblast adhesion and extensibility, demonstrating the peptide's effectiveness in promoting cellular interactions with synthetic scaffolds . This property is essential for developing tissue-engineered constructs that require robust cell attachment.
Case Study: Silk Fibroin Films
A study demonstrated the immobilization of GRGD peptides on silk fibroin films using a non-chemical method, which preserved the natural properties of the silk. The results indicated that fibroblasts adhered more effectively to GRGD-modified surfaces compared to unmodified ones, enhancing the potential for tissue engineering applications .
Angiogenesis Inhibition
Role in Cancer Therapy
GRGD peptides are recognized for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. A study involving rat aorta explants showed that the addition of GRGD peptides to collagen gel cultures significantly inhibited the formation of branching microvessels by endothelial cells, suggesting its potential as an anti-cancer therapeutic agent . The mechanism involves disrupting the attachment of endothelial cells to extracellular matrix components.
Wound Healing
Antimicrobial Properties
Research has indicated that GRGD peptides exhibit antimicrobial properties, inhibiting both Gram-positive and Gram-negative bacteria. This characteristic makes them valuable in developing wound dressings that not only promote healing through enhanced cell adhesion but also reduce the risk of infection .
Case Study: Antimicrobial Applications
In one study, GRGD peptides were incorporated into polymeric materials used for wound dressings, leading to improved healing outcomes by promoting cell migration while simultaneously providing antimicrobial protection .
Cardiovascular Applications
Inhibition of Platelet Aggregation
GRGD peptides have been shown to inhibit platelet aggregation by interfering with fibrinogen binding to platelets. This property is particularly relevant in cardiovascular medicine, where preventing thrombus formation can be crucial during surgical procedures or in patients at risk of thrombosis . The peptide's effectiveness in reducing fibrinogen binding was observed across various concentrations, indicating its potential as a therapeutic agent in managing cardiovascular diseases.
Drug Delivery Systems
Targeted Delivery Mechanisms
The incorporation of GRGD sequences into drug delivery systems enhances targeting capabilities towards integrin-expressing cells. For example, thermoresponsive hydrogels containing GRGD peptides have been developed to facilitate controlled drug release while ensuring targeted delivery to specific tissues or cells . This approach can significantly improve therapeutic outcomes by ensuring that drugs are delivered precisely where needed.
Summary Table of Applications
Mechanism of Action
Gly-arg-gly-asp exerts its effects by binding to integrin receptors on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix interactions. The this compound sequence specifically binds to integrins such as αvβ3, αvβ5, and α5β1, triggering intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival. This interaction is essential for various physiological processes, including wound healing, immune response, and tissue remodeling .
Comparison with Similar Compounds
Key Properties of GRGD
- Molecular Formula : C₁₄H₂₅N₇O₇
- Molecular Weight : 403.39 g/mol
- CAS Number : 97461-81-9
- Biological Role : GRGD inhibits cell attachment to thrombospondin and other RGD-containing proteins by competitively blocking integrin binding . Its activity is calcium-dependent, and conformational changes in the peptide or receptor can alter binding efficacy .
GRGD belongs to a family of RGD-containing peptides, which vary in sequence length, modifications, and biological specificity. Below is a detailed comparison with structurally and functionally related compounds.
Linear RGD Peptides
GRGD (Gly-Arg-Gly-Asp)
- Sequence : Linear tetrapeptide.
- Applications : Used in cell adhesion studies, biomaterial coatings (e.g., polyethylene glycol-modified polyurethane for endothelial cell growth) , and as a competitive inhibitor in integrin-binding assays .
- Key Finding : GRGD inhibits thrombospondin-mediated adhesion of endothelial, smooth muscle, and U937 cells with IC₅₀ values in the micromolar range .
GRGDSP (this compound-Ser-Pro)
- Sequence : Hexapeptide with extended Ser-Pro residues.
- Molecular Weight : ~604.6 g/mol (estimated).
- Applications : Used to study integrin αvβ3 interactions and as a blocking peptide in cancer metastasis research.
- Key Finding : GRGDSP inhibits endothelial cell attachment to thrombospondin more effectively than GRGD due to enhanced conformational stability .
GRGDSPK (this compound-Ser-Pro-Lys)
- Sequence : Heptapeptide with additional lysine.
- Molecular Formula : C₂₈H₄₉N₁₁O₁₁
- Molecular Weight : 715.76 g/mol .
- Applications : Enhances specificity for integrin αvβ3 and is used in drug delivery systems.
Cyclic RGD Peptides
Cyclo(-GRGDSPA)
- Sequence : Cyclic heptapeptide (this compound-Ser-Pro-Ala).
- Key Features : Cyclization reduces proteolytic degradation and improves binding affinity.
- Applications : Targeted cancer therapy and imaging (e.g., PET scans for tumor detection) .
c-[-Arg-Gly-Asp-Acpca33-]
- Sequence: Cyclic peptide with a non-natural amino acid (Acpca33).
- Molecular Weight : 557.6 g/mol .
- Applications : Designed for high-affinity binding to integrin αIIbβ3, relevant in thrombosis research.
Modified RGD Peptides
RGDC (Arg-Gly-Asp-Cys)
- Sequence : Tetrapeptide with cysteine substitution.
- Molecular Formula : C₁₃H₂₃N₇O₆S
- Key Features : Cysteine enables disulfide bond formation, facilitating dimerization or conjugation to surfaces .
ERGD (Glu-Arg-Gly-Asp)
- Sequence : Substitution of glycine with glutamic acid.
- Impact : Altered charge distribution reduces integrin binding affinity compared to GRGD .
Structural and Functional Comparison Table
Critical Research Findings
Calcium Dependence : GRGD-mediated adhesion to thrombospondin requires calcium, which stabilizes the peptide’s active conformation .
Conformational Specificity : Cyclic RGD peptides exhibit 10–100-fold higher binding affinity than linear variants due to pre-organized structures .
Sequence Specificity : Substituting aspartic acid (D) with glutamic acid (E) in GRGESP abolishes integrin binding, underscoring the necessity of the RGD triad .
Biological Activity
Gly-Arg-Gly-Asp (this compound) is a tripeptide that plays a significant role in cell adhesion, migration, and signaling processes. This peptide contains the well-known Arg-Gly-Asp (RGD) sequence, which is critical for binding to integrins, a family of receptors that mediate cell-extracellular matrix interactions. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.
This compound interacts primarily with integrins, particularly the αvβ3 and α5β1 subtypes. These interactions are crucial for processes such as cell adhesion, migration, and proliferation. The following mechanisms have been identified:
- Cell Adhesion : this compound promotes the adhesion of various cell types to extracellular matrix components like fibronectin and vitronectin. Studies show that modifications in the peptide sequence can significantly alter its adhesive properties .
- Signal Transduction : The binding of this compound to integrins activates intracellular signaling pathways, including those involving Src family kinases and actin polymerization. This activation is vital for cellular responses such as shape change and motility .
- Inhibition of Cell Functions : this compound can also act as an antagonist by blocking integrin-mediated adhesion, thereby inhibiting processes like tumor metastasis and angiogenesis. For example, in vitro studies demonstrated that this compound effectively inhibited epithelial growth and fibroproliferation .
1. Effects on Long-Term Potentiation (LTP)
A study investigated the role of this compound in stabilizing LTP in hippocampal slices. It was found that peptides containing the RGD sequence could disrupt the stabilization of LTP, indicating their potential role in synaptic plasticity modulation .
Peptide Type | Effect on LTP Stabilization |
---|---|
This compound | Disrupted stabilization |
Control Peptides | No effect |
2. Cancer Research
This compound has been extensively studied for its implications in cancer therapy. It has been shown to inhibit tumor cell growth and metastasis by interfering with integrin signaling pathways. In particular, it has been linked to the inhibition of αvβ3 integrin-mediated functions in tumor cells .
3. Immunomodulatory Effects
Research indicates that this compound can modulate immune responses by influencing T cell activation and proliferation through its interaction with CD44 and osteopontin pathways. This suggests potential applications in immunotherapy .
Case Study 1: Integrin Imaging in Breast Cancer
A Phase I clinical trial utilized a radiolabeled version of an RGD peptide to assess integrin expression in breast cancer patients. The study found a correlation between peptide uptake and αvβ3 expression levels in tumors, indicating its potential as a diagnostic tool for monitoring antiangiogenic therapies .
Case Study 2: Targeting Tumor Cells
In another study, hybrid molecules combining RGD peptides with chemotherapeutic agents were developed to selectively target tumor cells expressing high levels of αvβ3 integrins. These conjugates demonstrated enhanced antitumor efficacy compared to free drugs alone .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to study RGD-integrin binding interactions in vitro?
To investigate RGD-integrin binding, researchers should use techniques like surface plasmon resonance (SPR) to quantify binding kinetics (association/dissociation rates) and ELISA-based assays to measure binding affinity under varying pH or ionic conditions. Include controls such as scrambled peptide sequences (e.g., RAD) to validate specificity. For structural insights, X-ray crystallography or NMR spectroscopy can resolve conformational details of the RGD motif within integrin-binding pockets .
Q. How should researchers design a literature review to identify RGD's role in extracellular matrix (ECM) dynamics?
Use Google Scholar with Boolean operators (e.g., intitle:"RGD" AND ("extracellular matrix" OR "ECM")
) to filter high-impact studies. Prioritize seminal works (e.g., Ruoslahti et al., 1987) and review articles. Cross-reference citations using the "Cited by" feature to track advancements, such as RGD’s involvement in fibronectin-mediated cell adhesion .
Q. What are key considerations for synthesizing RGD-containing peptides for cell adhesion assays?
Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Boc chemistry, ensuring proper purification via HPLC and characterization via mass spectrometry. Test bioactivity using cell spreading assays on coated substrates (e.g., polystyrene). Validate peptide conformation using circular dichroism (CD) spectroscopy, as integrin binding is conformation-dependent .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported RGD-integrin binding affinities across studies?
Discrepancies may arise from variations in peptide conformation, assay conditions (e.g., buffer composition), or integrin subtypes. To address this:
- Standardize experimental protocols (e.g., temperature, cation concentration).
- Use mutagenesis studies to isolate critical residues in integrin-binding domains.
- Perform meta-analyses of published data, highlighting methodological differences (e.g., SPR vs. ITC) in supplemental tables .
Q. What advanced techniques are used to study RGD-mediated signaling pathways in cancer metastasis?
Combine CRISPR-Cas9 knockout models to silence integrin subunits (e.g., αvβ3) with live-cell imaging to track RGD-dependent migratory behavior. Use phosphoproteomics to map downstream signaling nodes (e.g., FAK, Src) and validate findings via siRNA knockdowns . Cross-validate with clinical data from TCGA on integrin expression in metastatic tumors .
Q. How can computational modeling enhance the understanding of RGD-integrin interactions?
Apply molecular dynamics (MD) simulations to analyze RGD flexibility and integrin-binding pocket dynamics. Use docking algorithms (e.g., AutoDock Vina) to predict binding modes. Validate predictions with experimental mutagenesis data (e.g., substituting Asp with Glu in RGD). Public tools like CHARMM or AMBER force fields are recommended for accuracy .
Q. What strategies ensure reproducibility in RGD-based tissue engineering studies?
- Document synthesis protocols (e.g., peptide:matrix ratio, crosslinking methods) in FAIR data formats .
- Use pre-registered experimental designs to minimize bias.
- Share raw data (e.g., microscopy files, SPR sensorgrams) via repositories like Zenodo.
- Include negative controls (e.g., non-adhesive scaffolds) and validate across multiple cell lines .
Q. Methodological Resources
- Key Databases : PubMed, Google Scholar (advanced operators), Protein Data Bank (RGD-integrin structures).
- Tools : PyMOL for structural visualization, PRISM for meta-analysis, ImageJ for cell adhesion quantification.
- Reporting Standards : Follow STREGA guidelines for genetic studies and ARRIVE for preclinical models .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVRKXJJPMVHQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913908 | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97461-81-9 | |
Record name | Glycyl-arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097461819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40913908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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